molecular formula C16H15BrN4S B12014233 3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide CAS No. 577698-04-5

3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide

Cat. No.: B12014233
CAS No.: 577698-04-5
M. Wt: 375.3 g/mol
InChI Key: DVXIAUOHZHBLNC-UHFFFAOYSA-N
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Description

3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide is a complex organic compound that features a bromobenzyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromobenzyl and pyridinyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyridinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide or potassium cyanide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets. The triazole ring and pyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide
  • 3-Bromobenzyl 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide
  • 3-Bromobenzyl 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide

Uniqueness

3-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group enhances its reactivity in substitution reactions, while the triazole and pyridinyl groups contribute to its potential biological activities.

Properties

CAS No.

577698-04-5

Molecular Formula

C16H15BrN4S

Molecular Weight

375.3 g/mol

IUPAC Name

3-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15BrN4S/c1-2-21-15(13-6-4-8-18-10-13)19-20-16(21)22-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3

InChI Key

DVXIAUOHZHBLNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CN=CC=C3

Origin of Product

United States

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